1-(2-(Trifluoromethoxy)-6-(trifluoromethylthio)phenyl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-(Trifluoromethoxy)-6-(trifluoromethylthio)phenyl)propan-1-one is a chemical compound characterized by the presence of trifluoromethoxy and trifluoromethylthio groups attached to a phenyl ring, along with a propan-1-one moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(Trifluoromethoxy)-6-(trifluoromethylthio)phenyl)propan-1-one typically involves the introduction of trifluoromethoxy and trifluoromethylthio groups onto a phenyl ring, followed by the addition of a propan-1-one moiety. Common synthetic routes include:
Aryl Substitution Reactions: Utilizing trifluoromethoxy and trifluoromethylthio precursors to substitute hydrogen atoms on the phenyl ring.
Friedel-Crafts Acylation: Introducing the propan-1-one group through acylation reactions using appropriate acylating agents and catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes:
Catalysts: Use of specific catalysts to enhance reaction rates and selectivity.
Reaction Conditions: Control of temperature, pressure, and solvent systems to achieve desired outcomes.
Chemical Reactions Analysis
Types of Reactions
1-(2-(Trifluoromethoxy)-6-(trifluoromethylthio)phenyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of carbonyl groups to alcohols.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.
Substitution Reagents: Halogenating agents or nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
1-(2-(Trifluoromethoxy)-6-(trifluoromethylthio)phenyl)propan-1-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-(Trifluoromethoxy)-6-(trifluoromethylthio)phenyl)propan-1-one involves its interaction with molecular targets and pathways. The trifluoromethoxy and trifluoromethylthio groups may influence the compound’s reactivity and binding affinity to specific enzymes or receptors, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-(Trifluoromethoxy)-3-(trifluoromethylthio)phenyl)propan-1-one
- 1-(4-(Trifluoromethoxy)-2-(trifluoromethylthio)phenyl)propan-1-one
- 1-(3-(Trifluoromethoxy)-2-(trifluoromethylthio)phenyl)propan-1-one
Uniqueness
1-(2-(Trifluoromethoxy)-6-(trifluoromethylthio)phenyl)propan-1-one is unique due to the specific positioning of the trifluoromethoxy and trifluoromethylthio groups on the phenyl ring, which can significantly influence its chemical properties and reactivity compared to its isomers.
Properties
Molecular Formula |
C11H8F6O2S |
---|---|
Molecular Weight |
318.24 g/mol |
IUPAC Name |
1-[2-(trifluoromethoxy)-6-(trifluoromethylsulfanyl)phenyl]propan-1-one |
InChI |
InChI=1S/C11H8F6O2S/c1-2-6(18)9-7(19-10(12,13)14)4-3-5-8(9)20-11(15,16)17/h3-5H,2H2,1H3 |
InChI Key |
CLQIUHWOOWSZQA-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=C(C=CC=C1SC(F)(F)F)OC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.